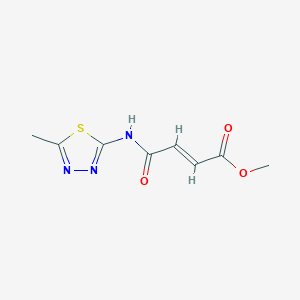

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester

CAS No.: 81542-43-0

Cat. No.: VC17288048

Molecular Formula: C8H9N3O3S

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81542-43-0 |

|---|---|

| Molecular Formula | C8H9N3O3S |

| Molecular Weight | 227.24 g/mol |

| IUPAC Name | methyl (E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoate |

| Standard InChI | InChI=1S/C8H9N3O3S/c1-5-10-11-8(15-5)9-6(12)3-4-7(13)14-2/h3-4H,1-2H3,(H,9,11,12)/b4-3+ |

| Standard InChI Key | QVSUROLNVNDTCA-ONEGZZNKSA-N |

| Isomeric SMILES | CC1=NN=C(S1)NC(=O)/C=C/C(=O)OC |

| Canonical SMILES | CC1=NN=C(S1)NC(=O)C=CC(=O)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester is defined by the molecular formula C₈H₉N₃O₃S and a molecular weight of 227.24 g/mol. Its IUPAC name, methyl (E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoate, reflects the stereochemistry of the α,β-unsaturated ester group and the substitution pattern on the thiadiazole ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 81542-43-0 |

| Molecular Formula | C₈H₉N₃O₃S |

| SMILES (Isomeric) | CC1=NN=C(S1)NC(=O)/C=C/C(=O)OC |

| InChIKey | QVSUROLNVNDTCA-ONEGZZNKSA-N |

| PubChem CID | 6435404 |

The compound’s structure integrates a 1,3,4-thiadiazole core—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—with a 4-oxo-2-butenoic acid methyl ester side chain. This conjugation creates a planar, conjugated system that may enhance electronic delocalization and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves esterification of the precursor carboxylic acid, 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid, with methanol under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, catalyzed by concentrated sulfuric acid or p-toluenesulfonic acid:

Key considerations:

-

Temperature: Reactions typically occur at reflux (60–80°C) to accelerate kinetics.

-

Yield: Reported yields are unspecified but likely depend on acid concentration and reaction time.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product.

Scalability and Industrial Relevance

Industrial-scale production would require optimizing solvent systems (e.g., toluene or DMF) and catalytic efficiency. Continuous-flow reactors could enhance heat transfer and reduce side reactions, though no published protocols exist for this compound.

Future Directions and Research Gaps

Priority Investigations

-

Pharmacokinetic studies: Oral bioavailability and metabolic pathways.

-

Structure-activity relationships: Modifying the ester group or thiadiazole substituents.

-

Ecotoxicology: Impacts on aquatic ecosystems under OECD guidelines.

Collaborative Opportunities

Partnerships between academic institutions and agrochemical/pharmaceutical firms could accelerate translational research, particularly in optimizing synthetic routes and screening bioactivity libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume